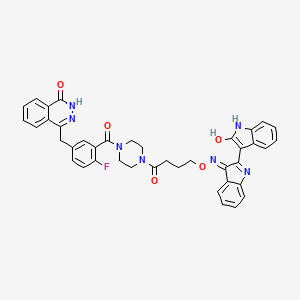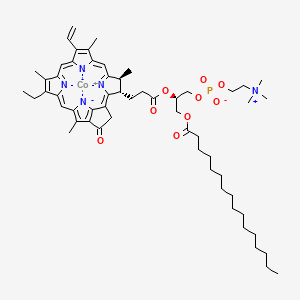
CoPoP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt porphyrin phospholipid (CoPoP) is a compound that integrates cobalt into a porphyrin ring, which is then conjugated to a phospholipid. This unique structure allows this compound to be incorporated into lipid bilayers, making it a valuable tool in various scientific and medical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt porphyrin phospholipid typically involves the coordination of cobalt ions to a porphyrin ring, followed by the conjugation of this complex to a phospholipid. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability of the cobalt-porphyrin complex .
Industrial Production Methods
Industrial production of cobalt porphyrin phospholipid involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as chromatography to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt porphyrin phospholipid undergoes various chemical reactions, including:
Oxidation: The cobalt center can undergo oxidation, changing its oxidation state.
Reduction: The cobalt center can also be reduced, reverting to a lower oxidation state.
Substitution: Ligands attached to the cobalt center can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions typically occur under controlled pH and temperature conditions to maintain the integrity of the cobalt-porphyrin complex .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cobalt(III) porphyrin complexes, while reduction reactions may yield cobalt(II) porphyrin complexes .
Wissenschaftliche Forschungsanwendungen
Cobalt porphyrin phospholipid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Incorporated into liposomes for targeted drug delivery and as a tool for studying membrane dynamics.
Medicine: Utilized in vaccine development as an adjuvant to enhance immune responses.
Industry: Applied in the development of biosensors and other diagnostic tools.
Wirkmechanismus
The mechanism of action of cobalt porphyrin phospholipid involves its ability to incorporate into lipid bilayers and interact with proteins and other biomolecules. The cobalt center can coordinate with histidine residues in proteins, facilitating the non-covalent surface display of antigens on liposomes. This interaction enhances the stability and immunogenicity of the antigens, making CoPoP a valuable tool in vaccine development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt nitrilotriacetic acid (Co-NTA): Similar to cobalt porphyrin phospholipid, Co-NTA can coordinate with histidine residues in proteins but has a weaker association compared to CoPoP.
Aquocobalamin: A form of vitamin B12 that contains cobalt but lacks the ability to form stable complexes with proteins like this compound.
Uniqueness of this compound
Cobalt porphyrin phospholipid is unique due to its ability to incorporate into lipid bilayers and form stable complexes with proteins. This property makes it particularly useful in applications such as targeted drug delivery and vaccine development, where stability and specificity are crucial .
Eigenschaften
Molekularformel |
C57H80CoN5O9P |
|---|---|
Molekulargewicht |
1069.2 g/mol |
IUPAC-Name |
cobalt(2+);[(2R)-2-[3-[(21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C57H82N5O9P.Co/c1-11-14-15-16-17-18-19-20-21-22-23-24-25-26-53(64)68-35-41(36-70-72(66,67)69-30-29-62(8,9)10)71-54(65)28-27-44-39(6)48-32-46-37(4)42(12-2)50(58-46)33-47-38(5)43(13-3)51(59-47)34-49-40(7)55-52(63)31-45(56(44)60-48)57(55)61-49;/h12,32-34,39,41,44H,2,11,13-31,35-36H2,1,3-10H3,(H2-,58,59,60,61,63,66,67);/q;+2/p-2/t39-,41+,44-;/m0./s1 |
InChI-Schlüssel |
DMWSBERNBGRNSA-LXGXRSMJSA-L |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC[C@H]1[C@@H](C2=NC1=C3CC(=O)C4=C3[N-]C(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C)C=C)C)CC)C.[Co+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1C(C2=NC1=C3CC(=O)C4=C3[N-]C(=C4C)C=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C)C=C)C)CC)C.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3S,4S,5R,6S)-6-[2-[[3-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoylamino]methyl]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12368315.png)
![2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12368325.png)

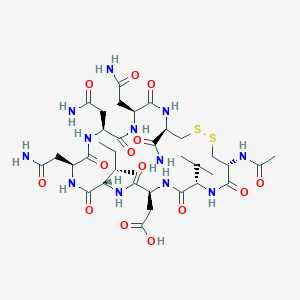


![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)
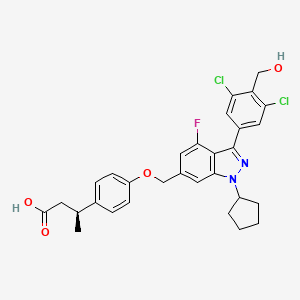


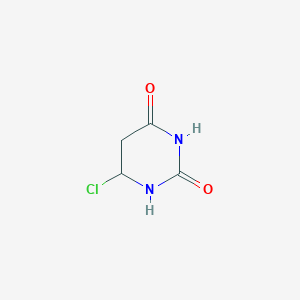
![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)
![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)
